7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound belonging to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with a chloromethyl group attached at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate diketone with ammonia or an amine.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using hydrazine and a suitable aldehyde or ketone.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including aldehydes and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of nucleophilic substitution products, including amides, ethers, and thioethers.
Scientific Research Applications
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in drug discovery and development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure but differ in their substitution patterns and biological activities.
Chloromethyl-substituted Pyridines: These compounds have a chloromethyl group attached to a pyridine ring but lack the triazole moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole and pyridine rings, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVGSZEWMYGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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